Boc-3-amino-5-(Fmoc-amino)benzoic acid
Description
Contextualization within the Field of Unnatural Amino Acid Chemistry
Unnatural amino acids are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. Their incorporation into peptides and other molecular structures allows for the creation of novel functionalities and properties. These non-proteinogenic amino acids are instrumental in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but often exhibit enhanced stability and bioavailability.
Boc-3-amino-5-(Fmoc-amino)benzoic acid fits into this context as a rigid, aromatic scaffold. The benzene (B151609) ring introduces conformational constraints into a peptide backbone, a desirable feature in the design of bioactive molecules with specific three-dimensional structures. Its application extends to the synthesis of foldamers, which are oligomers that adopt well-defined secondary structures, similar to proteins.
Strategic Importance as a Multifunctional Building Block in Organic Synthesis
The strategic value of this compound lies in its multifunctionality. The presence of three distinct reactive sites—the carboxylic acid and two differentially protected amino groups—allows for the sequential and controlled introduction of various molecular fragments. This makes it an ideal building block for the construction of branched or macrocyclic peptides, as well as for the assembly of combinatorial libraries for drug discovery. nih.gov
The rigid benzoic acid core can serve as a central scaffold from which different peptide chains or other organic molecules can be extended. This capability is particularly useful in creating molecules that can interact with multiple biological targets or present a specific spatial arrangement of functional groups for molecular recognition.
Foundational Role of Orthogonal Protecting Group Strategies in Complex Chemical Transformations
The true synthetic power of this compound is realized through its implementation of an orthogonal protecting group strategy. The two amino groups are protected by a tert-butyloxycarbonyl (Boc) group and a fluorenylmethyloxycarbonyl (Fmoc) group, respectively. These two protecting groups are stable under a wide range of reaction conditions but can be removed selectively under distinct sets of reagents.
The Fmoc group is labile to basic conditions, typically a solution of piperidine (B6355638) in an organic solvent, while remaining stable to acidic conditions. nih.gov Conversely, the Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), but is resistant to the basic conditions used for Fmoc removal. nih.gov This orthogonality is fundamental to its utility, as it allows for the selective deprotection and subsequent reaction of one amino group while the other remains protected. jk-sci.com
This selective reactivity is paramount in complex, multi-step syntheses. For instance, a peptide chain can be elongated from the Fmoc-protected amine using standard solid-phase peptide synthesis (SPPS) protocols. Following this, the Fmoc group can be removed, and the newly liberated amine can be used for cyclization or branching. Subsequently, the Boc group can be removed to expose the second amino group for further functionalization. This level of control is essential for the rational design and synthesis of intricate molecular architectures.
The table below summarizes the conditions for the selective deprotection of the Boc and Fmoc groups, highlighting the principle of orthogonality.
| Protecting Group | Deprotection Conditions | Stability |
| Boc | Acidic (e.g., TFA) | Stable to basic conditions |
| Fmoc | Basic (e.g., piperidine) | Stable to acidic conditions |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O6/c1-27(2,3)35-26(33)29-18-13-16(24(30)31)12-17(14-18)28-25(32)34-15-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-14,23H,15H2,1-3H3,(H,28,32)(H,29,33)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYZSHDTFJANSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc 3 Amino 5 Fmoc Amino Benzoic Acid and Derived Architectures
Established Synthetic Routes to the Core Benzoic Acid Scaffold
The journey to Boc-3-amino-5-(Fmoc-amino)benzoic acid begins with the synthesis of its precursor, 3,5-diaminobenzoic acid. This intermediate is crucial for the subsequent introduction of the orthogonal protecting groups.
Preparation of Aminobenzoic Acid Intermediates
The most common route to 3,5-diaminobenzoic acid starts from 3,5-dinitrobenzoic acid. This dinitro compound can be synthesized by the nitration of benzoic acid using a mixture of fuming nitric acid and concentrated sulfuric acid. The subsequent reduction of the two nitro groups to amines is a critical step. Various reducing agents can be employed for this transformation, with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) being a prevalent and efficient method. Other methods include the use of metals in acidic media, such as tin or iron in hydrochloric acid.
A key intermediate in some synthetic strategies is 3-amino-5-nitrobenzoic acid. This compound can be prepared through the partial reduction of 3,5-dinitrobenzoic acid, where careful control of reaction conditions allows for the selective reduction of one nitro group. Alternatively, it can be synthesized by other routes, such as the amination of a suitably substituted benzoic acid derivative. The presence of one amino and one nitro group on the aromatic ring allows for a more controlled, stepwise introduction of the protecting groups.
Selective Introduction of Orthogonal Boc and Fmoc Protecting Groups
The cornerstone of synthesizing this compound lies in the ability to selectively protect the two distinct amino groups of 3,5-diaminobenzoic acid with Boc and Fmoc groups. This orthogonality is essential for their differential removal during subsequent synthetic steps. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is removed by treatment with a mild base, typically piperidine (B6355638) in DMF. iris-biotech.denih.gov
The regioselective introduction of these protecting groups can be achieved through a stepwise process. A common strategy involves the initial mono-protection of 3,5-diaminobenzoic acid. Due to the slight difference in the basicity of the two amino groups, carefully controlled reaction conditions can favor the formation of the mono-Boc protected intermediate, 3-amino-5-(tert-butoxycarbonylamino)benzoic acid. This reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent.
Once the mono-Boc protected intermediate is isolated and purified, the remaining free amino group can then be protected with the Fmoc group. This is typically achieved by reacting the compound with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. This stepwise approach ensures the specific placement of each protecting group, yielding the desired this compound. nih.gov
The table below summarizes the key steps in a plausible synthetic route:
| Step | Starting Material | Reagents and Conditions | Product |
| 1 | 3,5-Diaminobenzoic acid | Di-tert-butyl dicarbonate (Boc₂O), solvent (e.g., THF, dioxane), controlled stoichiometry and temperature | 3-Amino-5-(tert-butoxycarbonylamino)benzoic acid |
| 2 | 3-Amino-5-(tert-butoxycarbonylamino)benzoic acid | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or Fmoc-OSu, base (e.g., NaHCO₃, DIEA), solvent (e.g., acetone/water, DMF) | This compound |
Advanced Synthetic Approaches and Process Optimization
To meet the growing demand for orthogonally protected building blocks in research and pharmaceutical development, more efficient and scalable synthetic methods are continuously being explored.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing this compound and its derivatives, microwave irradiation can significantly reduce reaction times for both the protection and deprotection steps. The rapid and uniform heating provided by microwaves can lead to higher yields and improved purity of the products by minimizing the formation of side products that can occur with prolonged heating using conventional methods. For instance, the acylation reactions for introducing the Boc and Fmoc groups can often be completed in minutes under microwave irradiation, compared to hours with traditional heating.
Strategies for Scalable Production
The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including reaction efficiency, cost-effectiveness, and safety. For the scalable production of this compound, optimization of reaction parameters is crucial. This includes the selection of cost-effective and readily available starting materials and reagents, as well as the development of robust purification methods that avoid tedious and expensive chromatographic techniques.
Continuous flow chemistry offers a promising alternative to traditional batch processing for large-scale synthesis. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, making it an attractive strategy for the industrial production of this important building block.
Control of Regioselectivity and Stereoselectivity in Synthesis
The control of regioselectivity is the most critical aspect of the synthesis of this compound. As discussed in section 2.1.2, this is typically achieved through a stepwise protection strategy. The inherent, albeit small, electronic differences between the two amino groups of 3,5-diaminobenzoic acid can be exploited to favor mono-substitution under carefully controlled conditions. Steric hindrance can also play a role in directing the incoming protecting group to the less hindered amino position, although in the case of the 3 and 5 positions of the benzoic acid ring, this effect is minimal.
While the core molecule, this compound, is achiral, the introduction of chiral moieties in subsequent synthetic steps to create derived architectures necessitates the control of stereoselectivity. This is particularly relevant when this building block is incorporated into peptides or other biologically active molecules. The use of chiral auxiliaries or catalysts can be employed to direct the stereochemical outcome of reactions at positions elaborated from the deprotected amino groups.
Purity Assessment and Characterization of Synthetic Products
The rigorous evaluation of purity and the comprehensive characterization of "this compound" are critical steps following its synthesis. These procedures are essential to verify the chemical identity and structural integrity of the compound, ensuring its suitability as a building block, particularly in sensitive applications like solid-phase peptide synthesis. The presence of impurities, such as diastereomers or by-products from the synthetic process, can significantly impact the outcome of subsequent reactions, affecting the purity and yield of the final peptide. merckmillipore.comajpamc.com A variety of analytical techniques are employed to establish a complete profile of the synthesized product.
Purity Determination
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Commercial suppliers often specify a purity of greater than or equal to 99%, as determined by HPLC analysis. chemimpex.comjk-sci.com This technique separates the target compound from any residual starting materials, reagents, or side products formed during the synthesis.
For N-protected amino acids, it is crucial to employ methods that can also identify and quantify often-overlooked impurities. merckmillipore.com Standard HPLC analysis may not distinguish between enantiomers (D- and L-isomers). Therefore, specialized chiral HPLC methods, often using polysaccharide-based chiral stationary phases, are necessary to determine the enantiomeric purity and ensure that the desired L-form is not contaminated with the D-enantiomer, which is critical for the biological activity of the final peptide. merckmillipore.comphenomenex.com
Structural Characterization
Once purity is established, a combination of spectroscopic methods is used to confirm the molecular structure of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals corresponding to the protons of the tert-butyl group (Boc), the aromatic protons of the benzoic acid core, and the distinct aromatic and aliphatic protons of the fluorenylmethoxycarbonyl (Fmoc) group. researchgate.net Similarly, the ¹³C NMR spectrum provides confirmation of the carbon framework of the entire molecule. nih.gov
Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected molecular weight is 474.51 g/mol . chemimpex.comchemicalbook.com Techniques like Electrospray Ionization (ESI) are commonly used, which would typically detect the protonated molecular ion ([M+H]⁺) at m/z corresponding to the compound's molecular mass, thereby verifying its identity. nih.gov
Physicochemical Analysis : Basic physical properties are also determined as part of the characterization. The compound is typically described as a white powder. chemimpex.com The melting point is another important physical constant used to assess purity; the reported range for this compound is 177-183 °C. chemimpex.com
The data gathered from these analytical techniques collectively provide a detailed confirmation of the identity, purity, and structure of the synthesized this compound.
Table 1: Physicochemical and Analytical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₇H₂₆N₂O₆ | chemimpex.comchemicalbook.com |
| Molecular Weight | 474.51 g/mol | chemimpex.comchemicalbook.com |
| Appearance | White powder | chemimpex.com |
| Melting Point | 177-183 °C | chemimpex.com |
| Purity (HPLC) | ≥ 99% | chemimpex.comjk-sci.com |
| Predicted Boiling Point | 596.3 ± 50.0 °C | chemicalbook.com |
| Predicted Density | 1.337 ± 0.06 g/cm³ | chemicalbook.com |
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Assesses chemical purity by separating the compound from impurities. | A major peak corresponding to the product, indicating purity ≥ 99%. chemimpex.comjk-sci.com |
| Chiral HPLC | Determines enantiomeric purity by separating D- and L-isomers. | Confirms high enantiomeric excess of the desired isomer. merckmillipore.comphenomenex.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and connectivity of atoms. | Spectra with chemical shifts and coupling constants matching the proposed structure. |
| Mass Spectrometry (MS) | Verifies the molecular weight of the compound. | Detection of a molecular ion peak corresponding to the calculated mass (474.51 g/mol ). chemimpex.comchemicalbook.com |
| Melting Point Analysis | Assesses purity and provides a physical constant for identification. | A sharp melting range consistent with a pure substance (177-183 °C). chemimpex.com |
Principles of Orthogonal Protecting Group Chemistry Enabled by Boc 3 Amino 5 Fmoc Amino Benzoic Acid
Fundamental Mechanisms of Boc (tert-Butyloxycarbonyl) Deprotection
The Boc group is one of the most common amine protecting groups, valued for its stability under a wide range of non-acidic conditions and its straightforward removal. americanpeptidesociety.orgbzchemicals.com
Acid-Labile Cleavage and Associated Chemical Considerations
The removal of the Boc group is an acid-catalyzed process. acs.orgyoutube.com The mechanism involves the protonation of the carbamate (B1207046) oxygen by a strong acid, commonly Trifluoroacetic acid (TFA), followed by the cleavage of the carbon-oxygen bond. jk-sci.combzchemicals.com This generates a highly stable tertiary carbocation, the tert-butyl cation, and a transient carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide. jk-sci.com
The reaction rate can exhibit a second-order dependence on the concentration of the acid, such as HCl. researchgate.netnih.gov The choice of acid and solvent is critical for achieving selective deprotection, especially when other acid-sensitive groups are present in the molecule. bzchemicals.comacsgcipr.org While strong acids like TFA (often used in concentrations of 25-50% in a solvent like Dichloromethane, DCM) are effective, milder acidic conditions can also be employed for more sensitive substrates. peptide.comfishersci.co.uk
Table 1: Common Acidic Reagents for Boc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Trifluoroacetic acid (TFA) | 25-50% in DCM | Standard, highly effective conditions. americanpeptidesociety.orgpeptide.com |
| Hydrochloric acid (HCl) | 4M in 1,4-Dioxane | Common alternative to TFA. acs.org |
| p-Toluenesulfonic Acid | In DCM | Used for certain substrates. bzchemicals.com |
| Lewis Acids (e.g., ZnBr₂) | In CH₂Cl₂ | Can offer selectivity, for instance, cleaving secondary N-Boc groups while leaving primary ones intact. bzchemicals.com |
Role of Scavengers in Preventing Side Reactions during Boc Removal
A significant challenge during Boc deprotection is the generation of the electrophilic tert-butyl cation. acsgcipr.orgthermofisher.com This cation can react with nucleophilic sites on the deprotected molecule, leading to unwanted side products. acsgcipr.org Electron-rich amino acid residues such as Tryptophan, Methionine, and Cysteine are particularly susceptible to alkylation by the tert-butyl cation. sigmaaldrich.comnih.gov
To mitigate these side reactions, "scavengers" are added to the cleavage cocktail. thermofisher.comgoogle.com These are nucleophilic compounds that rapidly and irreversibly trap the carbocations as they are formed. thermofisher.com The choice of scavenger depends on the specific amino acids present in the peptide sequence.
Table 2: Common Scavengers for Boc Deprotection and Their Targets
| Scavenger | Target Side Reaction | Mechanism of Action |
|---|---|---|
| Anisole | Alkylation of Tryptophan | Acts as a π-nucleophile to intercept the tert-butyl cation. sigmaaldrich.comresearchgate.net |
| Thioanisole | Alkylation of Cysteine, Methionine | A sulfur-containing scavenger that effectively traps cations. researchgate.netacs.org |
| Triisopropylsilane (TIS) | General carbocation scavenger | Reduces the tert-butyl cation to isobutane. researchgate.net |
| 1,2-Ethanedithiol (EDT) | General carbocation scavenger | A thiol-based scavenger, highly effective but can have an unpleasant odor. thermofisher.comresearchgate.net |
| Water | General carbocation scavenger | Reacts with the tert-butyl cation to form tert-butanol. researchgate.netacs.org |
Fundamental Mechanisms of Fmoc (9-Fluorenylmethoxycarbonyl) Deprotection
The Fmoc group is the cornerstone of the most widely used orthogonal strategy in solid-phase peptide synthesis (SPPS), primarily due to its lability under mild basic conditions, which are compatible with acid-labile side-chain protecting groups. slideshare.netiris-biotech.deiris-biotech.de
Base-Labile Cleavage via Beta-Elimination
The removal of the Fmoc group proceeds via a base-mediated beta-elimination (E1cB) mechanism. springernature.comresearchgate.net The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorene (B118485) ring system by a base. peptide.comnih.gov This generates a stabilized carbanion. Subsequently, the molecule undergoes β-elimination, leading to the formation of a highly reactive electrophile, Dibenzofulvene (DBF) , along with the release of carbon dioxide and the free amine. springernature.comnih.gov
The reaction is typically carried out using a secondary amine, most commonly a 20-40% solution of Piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) . americanpeptidesociety.orgspringernature.com Primary and other secondary amines can also effect the cleavage, while tertiary amines are generally much slower. springernature.comresearchgate.net The polarity of the solvent plays a role, with removal being more rapid in polar solvents like DMF compared to less polar ones like DCM. researchgate.netnih.gov
Table 3: Common Basic Reagents for Fmoc Deprotection
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Piperidine | 20-40% in DMF | The most common and effective reagent. springernature.com |
| 4-Methylpiperidine | 20% in DMF | An alternative to piperidine with similar efficacy. scielo.org.mxluxembourg-bio.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Often with Piperazine | A stronger, non-nucleophilic base used for difficult deprotections; Piperazine is added as a scavenger. peptide.com |
| Morpholine | 50% in DMF | A milder base that can minimize certain side reactions like aspartimide formation. researchgate.net |
Management of Dibenzofulvene Byproducts
The Dibenzofulvene (DBF) molecule generated during Fmoc cleavage is a reactive electrophile. peptide.comescholarship.org If not managed, it can undergo Michael-type addition with the newly liberated amine of the substrate or other nucleophiles, leading to undesired side products. scielo.org.mx DBF can also polymerize, which can complicate purification. reddit.com
The secondary amine used for the deprotection, such as piperidine, serves a dual purpose. Besides acting as the base to initiate the elimination, it also functions as a scavenger for the DBF byproduct. peptide.comnih.gov Piperidine rapidly reacts with DBF to form a stable and soluble dibenzofulvene-piperidine adduct, which can be easily washed away. springernature.comscielo.org.mx This scavenging action shifts the equilibrium of the deprotection reaction towards completion. scielo.org.mx While stronger, non-nucleophilic bases like DBU can remove the Fmoc group faster, they cannot trap the DBF, necessitating the addition of a separate nucleophilic scavenger like piperidine or 1-octanethiol. peptide.comresearchgate.net
Orthogonal Protection Strategy in Multi-Functionalized Systems
The distinct chemical stabilities of the Boc and Fmoc groups form the basis of a powerful orthogonal protection strategy. biosynth.comresearchgate.net The Boc group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group, and conversely, the Fmoc group is stable to the acidic conditions (e.g., TFA) used to remove the Boc group. biosynth.comslideshare.net
A molecule like Boc-3-amino-5-(Fmoc-amino)benzoic acid beautifully exemplifies this principle. It possesses two chemically distinct amino groups, each masked with one of these protectors. This design allows for the selective deprotection and subsequent functionalization of one amino group while the other remains protected.
For instance, one could:
Selectively remove the Fmoc group using piperidine to expose the amino group at position 5 for a specific coupling reaction. The Boc group at position 3 would remain intact.
Alternatively, treat the molecule with TFA to selectively remove the Boc group, freeing the amino group at position 3 for modification, while the Fmoc group at position 5 remains unaffected.
This orthogonal approach is indispensable in syntheses requiring precise, stepwise construction of complex architectures, such as branched peptides, peptide-drug conjugates, or combinatorial libraries where different functionalities are introduced at specific sites. researchgate.net
Table 4: Comparison of Boc and Fmoc Protecting Groups
| Feature | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
|---|---|---|
| Cleavage Condition | Strong Acid (e.g., TFA) americanpeptidesociety.org | Mild Base (e.g., Piperidine) americanpeptidesociety.org |
| Mechanism | Acid-catalyzed cleavage, carbocation formation jk-sci.com | Base-mediated β-elimination nih.gov |
| Key Byproduct | tert-butyl cation acsgcipr.org | Dibenzofulvene (DBF) nih.gov |
| Byproduct Management | Requires nucleophilic scavengers (e.g., TIS, Anisole) thermofisher.com | Scavenged by the deprotecting base (e.g., Piperidine) peptide.com |
| Stability | Labile to acid, stable to base and hydrogenolysis | Labile to base, stable to acid and hydrogenolysis biosynth.com |
Sequential and Selective Functionalization of Amino Sites
The unique architecture of this compound permits a stepwise approach to building complex molecular structures, such as branched or cyclic peptides. chemimpex.com A synthetic sequence can be designed where either the Boc or the Fmoc group is removed first, freeing one of the two amino functionalities for a specific reaction, such as peptide coupling.
For instance, in a typical solid-phase peptide synthesis (SPPS) workflow, the carboxylic acid moiety of the benzoic acid scaffold would first be anchored to a solid support. Subsequently, the Fmoc group can be selectively cleaved by treatment with a piperidine solution. This exposes the amino group at position 5, allowing for the elongation of a peptide chain from this site. Throughout this process, which involves multiple cycles of basic deprotection and coupling, the Boc group at position 3 remains intact, protecting that amino group from reacting.
Once the first peptide chain is assembled at the 5-amino position, the synthetic strategy can be shifted. The terminal Fmoc group of the newly synthesized chain is left in place (or a different orthogonal protecting group is used for the last amino acid), and the molecule is treated with an acid like TFA. This cleaves the Boc group at the 3-amino position, exposing a new site for functionalization. A second, distinct peptide chain or another molecular entity can then be built from this position. This sequential and site-selective approach is invaluable for creating precisely defined molecular architectures.
The selection of deprotection reagents is critical for the success of this orthogonal strategy. The conditions must be robust enough to completely remove the targeted protecting group without affecting the other.
| Protecting Group | Class | Typical Deprotection Reagent | Mechanism | Stability |
|---|---|---|---|---|
| Fmoc (9-fluorenylmethoxycarbonyl) | Base-Labile | 20% Piperidine in DMF | β-elimination reaction initiated by the amine base. nih.gov | Stable to acidic conditions (e.g., TFA). americanpeptidesociety.org |
| Boc (tert-butyloxycarbonyl) | Acid-Labile | Trifluoroacetic acid (TFA), often in a cocktail with scavengers (e.g., 95% TFA/2.5% H₂O/2.5% TIS). sigmaaldrich.com | Acid-catalyzed hydrolysis to release the free amine, tert-butanol, and CO₂. | Stable to basic conditions (e.g., Piperidine). americanpeptidesociety.org |
Mitigation of Undesired Reactions (e.g., Diketopiperazine Formation)
A prevalent side reaction in solid-phase peptide synthesis, particularly during the synthesis of the third amino acid, is the formation of diketopiperazines (DKPs). nih.gov This intramolecular cyclization reaction occurs after the N-terminal protecting group (typically Fmoc) of a resin-bound dipeptide is removed. The newly liberated N-terminal amine can attack the ester linkage that anchors the dipeptide's C-terminus to the solid support, cleaving the peptide from the resin and forming a stable six-membered cyclic dipeptide, the diketopiperazine. google.com This terminates the peptide chain prematurely and complicates the purification of the desired product. Sequences containing proline or glycine (B1666218) at the C-terminus are especially prone to this side reaction. nih.govnih.gov
Incorporating a rigid scaffold like this compound into a peptide sequence can effectively mitigate diketopiperazine formation. By inserting this conformationally constrained building block, the geometry of the peptide backbone is fundamentally altered. nih.govmdpi.com The rigid aromatic ring acts as a spacer, preventing the peptide chain from adopting the necessary folded conformation that brings the N-terminal amine in close proximity to the C-terminal ester linkage. This steric hindrance makes the intramolecular attack sterically unfavorable, thus suppressing the cyclization reaction and favoring the desired intermolecular coupling of the next amino acid in the sequence. The use of such rigid spacers is a key strategy for improving the fidelity and yield of synthesizing difficult or aggregation-prone peptide sequences.
Advanced Analytical and Structural Characterization of Boc 3 Amino 5 Fmoc Amino Benzoic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of Boc-3-amino-5-(Fmoc-amino)benzoic acid. Both ¹H and ¹³C NMR are routinely used to confirm the presence of key functional groups and to map the connectivity of atoms within the molecule.
In ¹H NMR spectra of related amino acid derivatives, the chemical shifts (δ) of protons provide significant structural information. For instance, the aromatic protons of the benzoic acid ring typically appear in the downfield region, while protons associated with the Boc and Fmoc protecting groups have characteristic signals. The amide protons often present as singlets or multiplets, with their chemical shifts being sensitive to the local chemical environment. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The carbonyl carbons of the carboxylic acid and the carbamate (B1207046) groups of the Boc and Fmoc moieties exhibit distinct resonances at the downfield end of the spectrum. mdpi.com The aromatic carbons and the aliphatic carbons of the protecting groups also have characteristic chemical shifts. nih.gov The analysis of ¹³C NMR spectra of various amino acid derivatives has shown that the chemical shifts of carbonyl carbons can be influenced by solvent polarity and intramolecular interactions. mdpi.com
Detailed NMR studies on derivatives, such as those where an additional amino acid is coupled, allow for the precise assignment of all proton and carbon signals, confirming the successful synthesis and the integrity of the molecular framework. nih.gov For example, in the ¹H NMR spectrum of a derivative, the aromatic protons of the Fmoc group and the benzoic acid core can be distinguished, along with the signals for the amino acid residue. nih.gov Similarly, ¹³C NMR provides distinct signals for the carbonyls of the Fmoc, Boc, and amino acid components, as well as for the various aromatic and aliphatic carbons throughout the molecule. nih.gov
Table 1: Representative ¹H NMR and ¹³C NMR Data for a this compound Derivative
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic (Fmoc) | 7.89-7.33 | 143.9, 143.8, 140.7, 127.7, 127.1, 125.3, 120.1 |
| Aromatic (Benzoic Acid) | 7.76-7.53 | 147.2, 128.3, 121.4, 117.4, 114.2 |
| Amide (NH) | 9.24 | - |
| Carboxylic Acid (OH) | 12.13 (in some derivatives) | 167.3 |
| Boc (t-butyl) | 1.45 (typical) | 80.3 (quaternary C), 28.4 (CH₃) |
| Fmoc (CH, CH₂) | 4.32-4.18 | 65.7, 46.7 |
| Amino Acid α-CH | 4.32-4.18 | 50.6 |
| Amino Acid Side Chain | Varies | Varies |
Note: Data is compiled from typical values for related structures and may vary based on the specific derivative and solvent used. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to assess its purity. For derivatives of this compound, electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of these relatively large and non-volatile molecules.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of a molecule. nih.gov This is a critical step in verifying the identity of a newly synthesized compound. The experimentally determined mass is compared to the calculated theoretical mass for the expected molecular formula, and a close match provides strong evidence for the correct structure. nih.gov
In the analysis of various Fmoc-amino acid-diaminobenzoic acid derivatives, ESI-MS has been successfully used to identify the protonated molecular ion [M+H]⁺ or the sodium adduct [M+Na]⁺. nih.gov This allows for the precise determination of the molecular weight of the synthesized compounds. nih.gov
Table 2: High-Resolution Mass Spectrometry Data for Various Fmoc-Amino Acid-Diaminobenzoic Acid Derivatives
| Compound | Calculated [M+H]⁺ or [M+Na]⁺ | Found |
| Fmoc-Ala-Dbz-OH | 446.1716 ([M+H]⁺) | 446.1712 |
| Fmoc-Val-Dbz-OH | 474.2029 ([M+H]⁺) | 474.2024 |
| Fmoc-Met-Dbz-OH | 506.1750 ([M+H]⁺) | 506.1741 |
| Fmoc-Asp(OtBu)-OH derivative | 568.2060 ([M+Na]⁺) | 568.2057 |
| Fmoc-Nap-Dbz-OH | 572.2186 ([M+H]⁺) | 572.2186 |
| Fmoc-AHX-Dbz-OH | 510.1999 ([M+H]⁺) | 510.1998 |
Data sourced from studies on similar diaminobenzoic acid derivatives. nih.gov
X-ray Crystallography for Three-Dimensional Structural Elucidation of Scaffold-Derived Compounds
The crystal structures of related compounds, such as methyl 3,5-diaminobenzoate, reveal important information about bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. researchgate.net For instance, the crystal structure of dimeric 3,5-diaminobenzoic acid shows that it crystallizes in the monoclinic P21/c space group. researchgate.net Such studies provide insights into how these molecules pack in the solid state and the nature of the non-covalent forces that govern their assembly. researchgate.net
For more complex derivatives, X-ray crystallography can confirm the stereochemistry and conformation of the molecule, which is crucial for understanding its biological activity. The technique has been used to elucidate the structures of various metal complexes and other derivatives of aminobenzoic acids. researchgate.net The resulting structural data is invaluable for computational modeling and drug design efforts. nih.gov
Chromatographic Techniques for Monitoring Reaction Progress and Purification
Chromatographic techniques are essential for both monitoring the progress of chemical reactions involving this compound and for the purification of the final products.
Thin-Layer Chromatography (TLC) is a rapid and convenient method used to qualitatively monitor the progress of a reaction. mdpi.com By spotting the reaction mixture on a TLC plate and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be observed. Visualization is often achieved using UV light or chemical stains like ninhydrin (B49086) or potassium permanganate. mdpi.com
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of this compound derivatives. Analytical HPLC is used to determine the purity of a sample, with purity levels often exceeding 99% for commercial-grade material. jk-sci.com Preparative HPLC is employed to purify larger quantities of the compound, separating it from any unreacted starting materials or byproducts. ajpamc.com Reversed-phase HPLC, using a C18 column and a gradient of water and acetonitrile (B52724) with an additive like trifluoroacetic acid (TFA), is a common method for the purification of these types of molecules. ajpamc.com
Column Chromatography on silica (B1680970) gel is another widely used purification technique. mdpi.com The crude product is loaded onto a column packed with silica gel and eluted with a solvent system of increasing polarity. This allows for the separation of compounds based on their differential adsorption to the stationary phase. mdpi.com
These chromatographic methods are critical for ensuring that the synthesized derivatives of this compound are of high purity, which is a prerequisite for their use in further applications such as peptide synthesis or drug discovery. ajpamc.comchemimpex.com
Future Research Directions and Translational Perspectives for Boc 3 Amino 5 Fmoc Amino Benzoic Acid
Exploration of Novel Synthetic Methodologies for Enhanced Sustainability
The conventional synthesis of peptides and related compounds, including those using Boc-3-amino-5-(Fmoc-amino)benzoic acid, often relies on solid-phase peptide synthesis (SPPS). While effective, SPPS is characterized by the extensive use of hazardous solvents like N,N-dimethylformamide (DMF) and reagents that generate significant chemical waste. rsc.orgadvancedchemtech.com Future research will focus on developing "green" chemistry approaches to mitigate this environmental impact.
Key areas of exploration include:
Green Solvents: Investigating benign alternatives to traditional solvents is a primary goal. advancedchemtech.com Research into using water, ethanol, or bio-based solvents for coupling and deprotection steps could drastically reduce the ecological footprint of syntheses involving this compound. advancedchemtech.comnih.gov The development of water-compatible protecting groups, such as the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, provides a precedent for adapting building blocks for aqueous synthesis. nih.gov
Process Optimization: Methodologies like continuous flow chemistry offer precise control over reaction conditions, which can enhance efficiency, reduce the need for excess reagents, and minimize waste. oxfordglobal.com Applying this technology to syntheses incorporating this compound could lead to more sustainable and scalable production.
Solvent Reduction and Recycling: Protocols that combine reaction and deprotection steps can save up to 75% of the solvent used in traditional SPPS by eliminating intermediate washing steps. peptide.com Furthermore, developing efficient methods for recycling key solvents is a critical aspect of sustainable peptide manufacturing. researchgate.net
| Traditional Method | Sustainable Alternative | Potential Advantage |
|---|---|---|
| Use of DMF, NMP, DCM solvents | Water, Ethanol, PolarClean, Ether-based solvents | Reduced toxicity and environmental impact. rsc.orgadvancedchemtech.com |
| Batch Synthesis (SPPS) | Continuous Flow Chemistry | Improved efficiency, reduced waste and energy consumption. oxfordglobal.com |
| Extensive use of protecting groups | Minimal Protection Strategies | Fewer reaction steps, less reagent consumption. researchgate.net |
| Multiple washing steps | In-situ Fmoc removal, combined steps | Significant reduction in solvent volume. peptide.com |
Expanding the Scope of Orthogonal Protection in Multifunctional Systems
The core advantage of this compound lies in its inherent orthogonality; the Boc group is removed by acid, while the Fmoc group is removed by a base. biosynth.com This allows for selective deprotection and modification at two different sites on the same molecule. Future work will aim to integrate this building block into increasingly complex systems that utilize a wider array of mutually compatible protecting groups.
This expansion will enable the synthesis of sophisticated molecular architectures, such as:
Branched and Cyclic Peptides: By combining the Boc/Fmoc strategy with other orthogonal protecting groups (e.g., Alloc, Mtt, ivDde), researchers can create peptides with multiple branches or construct side-chain-to-side-chain cyclizations. These modifications are crucial for developing peptides with enhanced stability and specific conformations.
Peptide-Drug Conjugates: The ability to selectively unmask specific amino groups allows for the precise attachment of therapeutic agents, imaging labels, or targeting moieties. This is fundamental to creating next-generation drug delivery systems.
Peptidomimetics: This compound can serve as a scaffold for building peptidomimetics, molecules that mimic the structure and function of natural peptides but with improved properties like resistance to enzymatic degradation. mdpi.comnih.gov The aminobenzoic acid core itself provides a rigid, non-natural element to the molecular structure. nih.gov
Recent advancements have even demonstrated novel deprotection strategies, such as using acidic hydrogenolysis to remove an Fmoc group while leaving a Boc group intact, further expanding the versatility and "tunable orthogonality" of these protecting groups in sensitive molecules. escholarship.orgnih.gov
| Protecting Group | Abbreviation | Typical Cleavage Condition | Orthogonal To |
|---|---|---|---|
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Alloc, Cbz |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, tBu, Trt |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Fmoc, Boc |
| 4-Methyltrityl | Mtt | Mild Acid (e.g., 1% TFA) | Fmoc, Boc (at higher acid conc.) |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine | Fmoc, Boc, Trt |
Rational Design and Computational Approaches for Predictive Applications
As the complexity of target molecules increases, a trial-and-error approach to synthesis becomes inefficient. Future research will increasingly rely on computational modeling and in silico tools to predict and optimize synthetic outcomes and biological functions. polypeptide.compolypeptide.com
Translational perspectives in this area include:
Predictive Synthesis Models: Machine learning and deep learning algorithms are being developed to predict the success rate of peptide synthesis based on the amino acid sequence and reaction conditions. nih.govresearchgate.netacs.org By training these models on large datasets of synthesis outcomes, it may become possible to anticipate and mitigate challenges such as aggregation or difficult coupling steps when using building blocks like this compound.
Molecular Docking and Dynamics: For drug discovery applications, computational methods can predict how peptides and peptidomimetics incorporating this compound will bind to biological targets like enzymes or receptors. mdpi.com Molecular dynamics simulations can assess the conformational stability of these molecules, guiding the design of analogs with improved affinity and specificity. byu.eduresearchgate.net
Unnatural Amino Acid Parameterization: Integrating unnatural amino acids like this compound into predictive models requires the development of accurate force field parameters. byu.edu This foundational work will enable computational tools like Rosetta to design novel proteins and metalloproteins with precisely defined structures and functions that rely on the unique properties of such building blocks. nih.govnih.gov
| Computational Method | Predictive Application for the Compound |
|---|---|
| Machine Learning / Deep Learning | Predicting coupling efficiency and potential side reactions during peptide synthesis. nih.govresearchgate.net |
| Molecular Docking | Simulating the binding of derived peptidomimetics to protein targets to estimate binding affinity. mdpi.com |
| Molecular Dynamics (MD) | Assessing the conformational stability and flexibility of peptides or polymers containing the compound. researchgate.net |
| Quantum Mechanics (QM/MM) | Parameterizing the unnatural amino acid for accurate representation in molecular simulations. researchgate.net |
Unveiling New Applications in Biomedical Science and Advanced Materials
While already valued in peptide synthesis, the unique structure of this compound makes it a candidate for pioneering applications in biomedicine and material science. chemimpex.com
Future research directions include:
Hydrogels for Tissue Engineering: Fmoc-protected amino acids are known to self-assemble into nanofibrous hydrogels. nih.govresearchgate.netrsc.org The aminobenzoic acid moiety could be explored for its potential to modulate the mechanical and biological properties of these gels. Such materials are promising as scaffolds for 3D cell culture and regenerative medicine, and can be designed as injectable systems for drug delivery. nih.govmdpi.com
Functional Polymers and Aramids: Aminobenzoic acids are fundamental components of aromatic polyamides (aramids), which are used in high-performance materials. nih.gov The orthogonally protected nature of this compound could allow for its incorporation into polymers, with the potential for subsequent, site-specific functionalization to create materials with tailored electronic, thermal, or bioactive properties.
Targeted Therapeutics and Diagnostics: The compound's role as a versatile building block is ideal for creating complex molecules for targeted therapies. chemimpex.com Its rigid aromatic core can be used to construct scaffolds that present specific functional groups for interaction with biological targets, leading to the development of novel inhibitors, probes, or diagnostic agents.
| Potential Application Area | Specific Role of this compound | Translational Perspective |
|---|---|---|
| Biomedical Hydrogels | Component for self-assembling peptide-based materials. nih.gov | Scaffolds for tissue engineering, controlled drug release systems. mdpi.com |
| Advanced Materials | Monomer for functionalized aromatic polyamides (aramids). nih.gov | Development of heat-resistant or bioactive polymers. |
| Drug Discovery | Scaffold for peptidomimetics and peptide-drug conjugates. chemimpex.com | Creation of enzyme inhibitors, targeted anticancer agents, and neuroactive compounds. chemimpex.com |
| Bioconjugation | A versatile linker for attaching molecules to proteins or surfaces. | Development of diagnostic tools and targeted therapies. |
Q & A
Q. What are the critical considerations for synthesizing Boc-3-amino-5-(Fmoc-amino)benzoic acid?
- Methodological Answer :
Synthesis requires sequential protection of amino groups. The Boc (tert-butoxycarbonyl) group is typically introduced first under basic conditions (e.g., di-tert-butyl dicarbonate in THF/water). The Fmoc (9-fluorenylmethyloxycarbonyl) group is then added using Fmoc-Cl in dichloromethane with a tertiary amine base (e.g., DIPEA). Acid-sensitive intermediates (e.g., Boc-protected amines) require non-acidic coupling agents like EDC/HOAt to prevent deprotection .
Q. How do Boc and Fmoc protecting groups influence solubility and reactivity in peptide synthesis?
- Methodological Answer :
- Boc : Enhances solubility in organic solvents (e.g., DMF, DCM) but requires acidic conditions (e.g., TFA) for removal, which may destabilize acid-labile moieties.
- Fmoc : Removed under mild basic conditions (e.g., 20% piperidine in DMF), making it compatible with acid-sensitive substrates. However, Fmoc derivatives may exhibit lower solubility in polar solvents due to the hydrophobic fluorenyl group .
Q. What analytical techniques validate the purity and structure of this compound?
- Methodological Answer :
- LC-MS : Confirms molecular weight and detects impurities (e.g., incomplete deprotection or side products). Use reverse-phase C18 columns with acetonitrile/water gradients .
- NMR : H and C NMR in DMSO-d6 or CDCl3 identify functional groups (e.g., Boc at ~1.4 ppm, Fmoc aromatic protons at 7.3–7.8 ppm) .
Advanced Research Questions
Q. How can coupling efficiency be optimized during solid-phase peptide synthesis (SPPS) using this compound?
- Methodological Answer :
- Activation : Use aminium/phosphonium salts (e.g., HBTU or HATU) with DIPEA to activate the carboxylic acid.
- Solvent : DMF ensures optimal solubility of Fmoc-amino acids. Pre-activation for 1–2 minutes before resin addition minimizes racemization.
- Monitoring : Kaiser test (ninhydrin) or UV monitoring of Fmoc deprotection (301 nm) ensures coupling completion .
Q. What are the stability challenges for this compound under prolonged storage?
Q. How does this compound perform in enzyme inhibition studies (e.g., cholinesterases)?
- Methodological Answer :
Fmoc-amino acids exhibit selective inhibition of butyrylcholinesterase (BChE) due to hydrophobic interactions with the enzyme’s active site.
Q. What contradictions exist in reported synthetic protocols for this compound?
- Data Contradiction Analysis :
- Coupling Conditions : Some protocols use acid chlorides for Fmoc coupling (higher reactivity but lower yield), while others prefer EDC/HOAt (non-acidic, higher yield but slower). Validate via TLC or MS to select optimal conditions .
- Deprotection Efficiency : Piperidine (20% in DMF) may incompletely remove Fmoc in sterically hindered environments; DBU (2% in DMF) is a stronger alternative but risks side reactions .
Experimental Design Considerations
Q. How to troubleshoot low yields in peptide elongation using this building block?
- Troubleshooting Guide :
- Cause 1 : Incomplete Fmoc deprotection. Solution : Increase piperidine exposure time or switch to DBU.
- Cause 2 : Poor solubility. Solution : Add chaotropic agents (e.g., LiCl) or switch to DMSO as a co-solvent.
- Cause 3 : Side reactions (e.g., diketopiperazine formation). Solution : Use pseudoproline dipeptides or reduce reaction temperature .
Q. What computational tools predict compatibility with target peptide sequences?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
